![molecular formula C20H30N2O6S2 B2422266 4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) CAS No. 1195748-61-8](/img/structure/B2422266.png)
4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate)
Overview
Description
“4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate)” is an organic compound with the chemical formula C20H30N2O6S2 . It has a molecular weight of 458.6 and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate)” is1S/2C7H8O3S.C6H14N2/c2*1-6-2-4-7 (5-3-6)11 (8,9)10;1-6 (7)2-4-8-5-3-6/h2*2-5H,1H3, (H,8,9,10);8H,2-5,7H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate)” is a white to yellow solid . It has a molecular weight of 458.6 and a chemical formula of C20H30N2O6S2 .Scientific Research Applications
. .
Catalyst in the Synthesis of N-Methyl Imines
A related compound, 4,4′-Trimethylenedipiperidine, has been used as a safe and green catalyst in the synthesis of various N-methyl imines . Given the structural similarities, it’s possible that “4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate)” could have similar applications.
Green Chemistry
The compound could potentially be used in green chemistry. For instance, 4,4′-Trimethylenedipiperidine is known for its high thermal stability, low toxicity, and good solubility in green solvents such as water and ethanol . “4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate)” might share these properties due to its similar structure.
Solvent-Free Conditions
The trend in chemical methodology is to conduct processes under solvent-free conditions . Given its solid form , “4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate)” could potentially be used in such processes.
Safety and Hazards
properties
IUPAC Name |
4-methylbenzenesulfonic acid;4-methylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.C6H14N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;1-6(7)2-4-8-5-3-6/h2*2-5H,1H3,(H,8,9,10);8H,2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLCXASGERWFAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCNCC1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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